molecular formula C14H18BNO4 B6189470 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 2135950-78-4

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B6189470
CAS RN: 2135950-78-4
M. Wt: 275.1
InChI Key:
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Description

The compound “Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate” is similar to the one you’re asking about . It has a molecular weight of 320.15 and its structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Synthesis Analysis

The synthesis of a similar compound, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, involves two substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction and calculated by density functional theory (DFT) . The optimized molecular structure matches the single crystal structure determined experimentally .


Chemical Reactions Analysis

The compound can undergo Suzuki–Miyaura reaction, which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one' involves the reaction of 5-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "5-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the resulting compound by column chromatography or recrystallization to obtain the final product, '5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one'." ] }

CAS RN

2135950-78-4

Molecular Formula

C14H18BNO4

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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